Dehydroandrosterone

説明

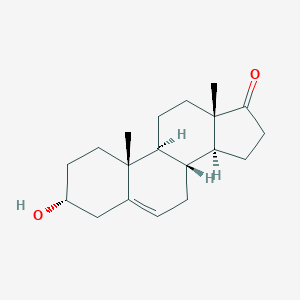

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177384 | |

| Record name | Dehydroandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2283-82-1 | |

| Record name | Dehydroandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Dehydroandrosterone Biosynthesis and Metabolism

Precursor Molecules in Dehydroandrosterone Synthesis

The foundational molecule for all steroid hormone synthesis, including DHEA, is cholesterol . nih.gov Through a series of enzymatic reactions, cholesterol is converted into intermediate molecules that ultimately lead to the formation of DHEA. The primary precursor derived directly from cholesterol is pregnenolone . thieme-connect.comnih.gov Subsequently, pregnenolone is hydroxylated to form 17α-hydroxypregnenolone , the immediate precursor to DHEA. wikipedia.org

| Precursor Molecule | Description |

|---|---|

| Cholesterol | The initial substrate for all steroid hormone biosynthesis. |

| Pregnenolone | Formed from cholesterol and serves as a key intermediate in the synthesis of DHEA and other steroid hormones. selfdecode.com |

| 17α-Hydroxypregnenolone | An intermediate steroid formed from the hydroxylation of pregnenolone, which is then converted to DHEA. wikipedia.org |

Key Enzymatic Pathways in this compound Biosynthesis

The conversion of cholesterol to DHEA is governed by a cascade of enzymatic reactions. These enzymes, primarily from the cytochrome P450 family, are located in the mitochondria and endoplasmic reticulum of steroidogenic cells. thieme-connect.comnih.gov Their coordinated activity is essential for the regulated production of DHEA.

The steroidogenic acute regulatory (StAR) protein plays a critical role in the initial and rate-limiting step of steroidogenesis: the transfer of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. nottingham.ac.ukwikipedia.org This transport is essential to make cholesterol accessible to the first enzyme in the biosynthetic pathway, CYP11A1, which is located on the inner mitochondrial membrane. nottingham.ac.uknih.gov The activity of StAR is acutely regulated by trophic hormones, and its function is indispensable for steroid hormone production. wikipedia.orgresearchgate.net

Once cholesterol is transported to the inner mitochondrial membrane, the cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc, catalyzes the conversion of cholesterol to pregnenolone. thieme-connect.comnih.govnih.gov This reaction involves three separate oxidative steps: 22R-hydroxylation, 20R,22R-dihydroxylation, and finally, the cleavage of the side chain between carbons 20 and 22. nih.govnih.gov This conversion is the committed step in steroidogenesis, as pregnenolone is the universal precursor for all steroid hormones. selfdecode.comnih.gov

Following the formation of pregnenolone, the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) performs two critical sequential reactions in the endoplasmic reticulum. thieme-connect.comnih.gov First, its 17α-hydroxylase activity converts pregnenolone into 17α-hydroxypregnenolone. wikipedia.orgmedlineplus.gov Subsequently, its 17,20-lyase activity cleaves the bond between carbons 17 and 20 of 17α-hydroxypregnenolone to produce DHEA. wikipedia.orgmedlineplus.gov Both of these enzymatic activities are essential for the production of androgens and estrogens. wikipedia.org

The enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2) is crucial for the synthesis of all active steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids. conicet.gov.arwikipedia.org In the context of DHEA metabolism, HSD3B2 can convert DHEA to androstenedione (B190577). aem-sbem.com The expression and activity of HSD3B2 are critical in determining the direction of steroid synthesis. In tissues dedicated to DHEA production, such as the fetal adrenal cortex and the zona reticularis, the expression of HSD3B2 is low, which prevents the conversion of pregnenolone and 17α-hydroxypregnenolone to progesterone and 17α-hydroxyprogesterone, respectively, thereby favoring the pathway towards DHEA. thieme-connect.comaem-sbem.com

Cytochrome b5 (CYB5) is a small heme-containing protein that functions as a critical cofactor in steroidogenesis. nih.gov It plays a significant role in modulating the activity of CYP17A1. Specifically, cytochrome b5 enhances the 17,20-lyase activity of CYP17A1, which is the final step in DHEA synthesis. aem-sbem.comnih.govnih.gov It is thought to do this by acting as an allosteric effector and facilitating the interaction between CYP17A1 and its redox partner, cytochrome P450 oxidoreductase (POR), thereby promoting efficient electron transfer for the lyase reaction. nih.govnih.gov

| Enzyme/Protein | Function in DHEA Biosynthesis | Location |

|---|---|---|

| StAR | Transports cholesterol from the outer to the inner mitochondrial membrane. nottingham.ac.ukwikipedia.org | Mitochondria |

| CYP11A1 | Converts cholesterol to pregnenolone. thieme-connect.comnih.gov | Inner Mitochondrial Membrane |

| CYP17A1 | Converts pregnenolone to 17α-hydroxypregnenolone and then to DHEA. wikipedia.orgmedlineplus.gov | Endoplasmic Reticulum |

| HSD3B2 | Metabolizes DHEA to androstenedione; its low expression in certain tissues favors DHEA production. thieme-connect.comaem-sbem.com | Endoplasmic Reticulum & Mitochondria wikipedia.org |

| CYB5 | Acts as a cofactor to enhance the 17,20-lyase activity of CYP17A1. nih.govnih.gov | Endoplasmic Reticulum |

Regulation of this compound Synthesis

The synthesis of this compound (DHEA) is a complex process influenced by various endocrine and metabolic factors. The adrenal cortex, the primary site of DHEA production, is subject to a sophisticated regulatory network that ensures the appropriate levels of this precursor hormone are maintained. This regulation is crucial for normal physiological function, as DHEA is a key intermediate in the biosynthesis of androgens and estrogens.

Adrenocorticotropic Hormone (ACTH) Regulation

Adrenocorticotropic hormone (ACTH), a polypeptide tropic hormone produced and secreted by the anterior pituitary gland, is a principal regulator of DHEA synthesis. wikipedia.org ACTH is a vital component of the hypothalamic-pituitary-adrenal (HPA) axis and is often released in response to stress. wikipedia.org Its primary effects include stimulating the production and release of cortisol and androgens from the adrenal cortex. wikipedia.orgnih.gov

The process begins with the hypothalamus releasing corticotropin-releasing hormone (CRH), which in turn stimulates the anterior pituitary to secrete ACTH. nih.gov ACTH then travels through the bloodstream to the adrenal glands, where it binds to receptors on the surface of adrenocortical cells, primarily in the zona fasciculata and zona reticularis. wikipedia.orgnih.gov This binding activates a signaling cascade that leads to an increase in the synthesis of both cortisol and androgens, including DHEA. nih.govclevelandclinic.org

The regulation of ACTH and, consequently, DHEA production operates on a negative feedback loop. nih.gov As cortisol levels rise, they signal the hypothalamus and pituitary gland to decrease the production of CRH and ACTH, respectively, thereby reducing the stimulation of the adrenal glands. nih.gov While cortisol is the most sensitive of the adrenal steroids to ACTH stimulation, DHEA levels also rise significantly in response to ACTH. nih.gov Studies have shown that infusions of ACTH lead to a substantial increase in DHEA concentrations in the blood. nih.gov

Growth Hormone–Insulin-like Growth Factor-1 (GH–IGF-1) Axis Modulation

The relationship between the Growth Hormone–Insulin-like Growth Factor-1 (GH–IGF-1) axis and this compound (DHEA) levels is complex and appears to be influenced by various factors, including age and sex. Research has shown that DHEA can influence the expression of insulin-like growth factor binding protein 1 (IGFBP1), an indirect regulatory mechanism. wikipedia.org

Pituitary Factor Influence

While Adrenocorticotropic hormone (ACTH) is the primary pituitary factor regulating this compound (DHEA) synthesis, evidence suggests that other, yet to be fully identified, pituitary factors also play a role. nih.gov The production of adrenal androgens is thought to be influenced by factors other than just ACTH, contributing to the complex regulation of DHEA levels. researchgate.net

Metabolic Pathways and Biological Metabolites of this compound

This compound (DHEA) serves as a crucial precursor in the synthesis of a variety of steroid hormones and has its own metabolic pathways that lead to the formation of several biologically significant metabolites. The conversion of DHEA into these metabolites occurs in various tissues throughout the body and is a key aspect of its physiological function.

This compound Sulfate (B86663) (DHEA-S) Formation

One of the most significant metabolic pathways for this compound (DHEA) is its conversion to this compound sulfate (DHEA-S). wikipedia.org This process, known as sulfation, occurs at the C3β position of the DHEA molecule and is catalyzed primarily by the sulfotransferase enzyme SULT2A1, with SULT1E1 playing a lesser role. wikipedia.orgwikipedia.org This conversion takes place in the adrenal cortex, as well as in the liver and intestines during the first-pass metabolism of orally administered DHEA. wikipedia.org

DHEA-S is the most abundant circulating steroid hormone in humans, with levels that are approximately 250 to 300 times higher than those of DHEA. wikipedia.org Unlike DHEA, which has a short half-life of 15 to 30 minutes, DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org This extended half-life allows DHEA-S to function as a circulating reservoir for DHEA. wikipedia.org DHEA-S can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase (STS). wikipedia.orgwikipedia.org This reversible conversion is crucial for maintaining the availability of DHEA for further metabolism into androgens and estrogens in various target tissues. wikipedia.orgnih.gov

| Parameter | Description | Key Enzymes | Primary Locations of Conversion | Significance |

|---|---|---|---|---|

| Process | Sulfation of this compound (DHEA) | SULT2A1, SULT1E1 | Adrenal Cortex, Liver, Intestines | Creation of a stable, circulating reservoir of DHEA |

| Product | This compound Sulfate (DHEA-S) | - | - | Most abundant circulating steroid hormone |

| Reversibility | DHEA-S can be converted back to DHEA | Steroid Sulfatase (STS) | Peripheral Tissues | Regulates local DHEA bioavailability |

Conversion to Androgens (Testosterone, Dihydrotestosterone (B1667394), Androstenedione)

This compound serves as a significant precursor for the synthesis of androgens. consensus.app Although a relatively weak androgen itself, its conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (DHT) is critical for androgenic effects in various tissues. wikipedia.orgconsensus.app

The conversion pathway to androgens involves several key enzymatic steps:

Androstenedione: DHEA is first converted to androstenedione. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netbioscientifica.comnih.gov Androstenedione is a crucial intermediate in the biosynthesis of both androgens and estrogens. wikipedia.org

Testosterone: Androstenedione is then converted to testosterone by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.netnih.govresearchgate.net

Dihydrotestosterone (DHT): Testosterone can be further metabolized to dihydrotestosterone (DHT), the most potent natural androgen, by the enzyme 5α-reductase. researchgate.netoup.comnih.gov This conversion is particularly important in tissues like the prostate, skin, and hair follicles. wikipedia.orgresearchgate.net

| Precursor | Product | Key Enzyme |

|---|---|---|

| This compound (DHEA) | Androstenedione | 3β-hydroxysteroid dehydrogenase (3β-HSD) |

| Androstenedione | Testosterone | 17β-hydroxysteroid dehydrogenase (17β-HSD) |

| Testosterone | Dihydrotestosterone (DHT) | 5α-reductase |

Conversion to Estrogens (Estradiol, Estrone)

This compound is also a precursor for the biosynthesis of estrogens. wikipedia.org This conversion pathway is vital, particularly in postmenopausal women, where the adrenal glands become the primary source of precursors for estrogen synthesis. nih.govnih.gov

The pathway from DHEA to estrogens involves the following steps:

DHEA is first converted to androstenedione.

Androstenedione is then converted to estrone (B1671321) by the enzyme aromatase (CYP19A1). nih.govnih.gov

Alternatively, androstenedione can be converted to testosterone, which is then converted to estradiol (B170435) , the most potent estrogen, by aromatase. researchgate.netoup.comnih.gov

Estrone and estradiol can be interconverted by 17β-hydroxysteroid dehydrogenase. nih.gov

The conversion of DHEA to estrogens occurs in various tissues, including adipose tissue, bone, and the brain. researchgate.netbioscientifica.com During pregnancy, the placenta becomes a major site of estrogen production from fetal adrenal DHEA-S. oup.com

| Precursor | Product | Key Enzyme |

|---|---|---|

| Androstenedione | Estrone | Aromatase (CYP19A1) |

| Testosterone | Estradiol | Aromatase (CYP19A1) |

| Estrone | Estradiol | 17β-hydroxysteroid dehydrogenase (17β-HSD) |

Other Biologically Active Metabolites (e.g., 5-Androstenediol, 7-Oxo-DHEA)

Besides its conversion to classical androgens and estrogens, DHEA is metabolized into other compounds with their own biological activities.

5-Androstenediol: DHEA can be converted to androst-5-ene-3β,17β-diol (5-androstenediol) by the enzyme 17β-hydroxysteroid dehydrogenase. nih.govmdpi.com 5-Androstenediol has estrogenic properties and can also be converted to testosterone. mdpi.com

7-Oxo-DHEA: DHEA can also be hydroxylated to form 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, which can be further metabolized to 7-keto-DHEA (7-oxo-DHEA). wikipedia.org These 7-oxygenated metabolites are being investigated for various biological effects, including potential roles in inflammation and immune function. nih.gov

Enzymes Mediating Peripheral Metabolism (e.g., Aromatase (CYP19A1), 17β-Hydroxysteroid Dehydrogenase, 5α-Reductase, Sulfotransferases SULT2A1 and SULT1E1)

The peripheral metabolism of DHEA is orchestrated by a series of enzymes expressed in a tissue-specific manner. nih.gov

Aromatase (CYP19A1): This enzyme is crucial for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). researchgate.netnih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This is a family of enzymes that catalyze the interconversion of 17-keto and 17-hydroxy steroids, such as the conversion of androstenedione to testosterone and estrone to estradiol. nih.govwikipedia.org

5α-Reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone. researchgate.netoup.com

Sulfotransferases (SULT2A1 and SULT1E1): These enzymes are responsible for the sulfation of DHEA to DHEA sulfate (DHEA-S). wikipedia.orgnih.gov SULT2A1 is the primary enzyme for this conversion. wikipedia.orgfrontiersin.org This sulfated form is the most abundant steroid in circulation and acts as a large reservoir that can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase. wikipedia.org

| Enzyme | Function | Key Conversion |

|---|---|---|

| Aromatase (CYP19A1) | Estrogen synthesis | Androstenedione → Estrone; Testosterone → Estradiol |

| 17β-Hydroxysteroid Dehydrogenase | Interconversion of active and inactive steroids | Androstenedione ↔ Testosterone; Estrone ↔ Estradiol |

| 5α-Reductase | Potent androgen synthesis | Testosterone → Dihydrotestosterone (DHT) |

| Sulfotransferase (SULT2A1) | Sulfation of DHEA | DHEA → DHEA-S |

| Steroid Sulfatase | Desulfation of DHEA-S | DHEA-S → DHEA |

Tissue-Specific this compound Metabolism

The metabolism of DHEA is not uniform throughout the body; instead, it is highly tissue-specific, depending on the complement of steroidogenic enzymes expressed in each cell type. nih.govnih.gov For example, adipose tissue is an important site for the conversion of DHEA to estrogens due to its high aromatase activity. nih.gov Skeletal muscle can convert DHEA to testosterone and even DHT, which may play a role in local muscle physiology. nih.gov The brain also metabolizes DHEA into various neurosteroids, including androgens and estrogens, which can influence neuronal function. oup.com This tissue-specific metabolism allows for precise local control over the hormonal environment. nih.gov

Intracrine Hormonal Activity of this compound

The concept of intracrinology describes the process by which a precursor hormone like DHEA is taken up by peripheral cells and converted intracellularly into active hormones that exert their effects within the same cells. nih.govnih.govoup.com These locally produced active hormones are also inactivated within the same cells before being released into the circulation. nih.govoup.com This mechanism allows for a high degree of local control over sex steroid action, independent of circulating levels of the active hormones. oup.comnih.gov

Intracrinology is particularly important in postmenopausal women, where the ovaries have ceased to produce estrogens. In these women, the peripheral conversion of adrenal DHEA becomes the sole source of estrogens. nih.gov Similarly, a significant proportion of androgens in women are synthesized through this intracrine pathway. nih.govconsensus.app This localized hormonal control is crucial for maintaining the physiological functions of various tissues throughout life. nih.gov

Molecular and Cellular Mechanisms of Dehydroandrosterone Action

Receptor-Mediated Signaling Pathways

The physiological effects of Dehydroandrosterone are carried out through its interactions with a diverse set of receptors, including both those within the cell and those on its surface. This includes traditional steroid receptors, nuclear receptors, plasma membrane receptors, neuroreceptors, and neurotrophin receptors. wikipedia.orgnih.gov

Steroid Receptor Binding and Activation (Androgen Receptors, Estrogen Receptors α and β)

While DHEA itself demonstrates a low affinity for both androgen receptors (AR) and estrogen receptors (ERα and ERβ), it serves as a crucial precursor to more potent sex hormones. wikipedia.orgnih.gov Through a process known as intracrinology, DHEA is converted within individual cells into androgens like testosterone (B1683101) and estrogens such as estradiol (B170435). bioscientifica.combioscientifica.com This conversion is facilitated by enzymes like 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. nih.gov It is these metabolites that then bind to and activate AR and ERs, mediating the androgenic and estrogenic effects of DHEA. bioscientifica.comnih.gov This indirect activation is a primary mechanism by which DHEA exerts its influence on various tissues. bioscientifica.combioscientifica.com

| Receptor | DHEA Binding Affinity | Primary Mechanism of Action |

| Androgen Receptor (AR) | Low (Ki = 1 μM) wikipedia.org | Indirect activation through conversion to more potent androgens like testosterone. wikipedia.orgnih.gov |

| Estrogen Receptor α (ERα) | Low (Ki = 1.1 μM) wikipedia.org | Indirect activation through conversion to estrogens like estradiol. wikipedia.orgnih.gov |

| Estrogen Receptor β (ERβ) | Low (Ki = 0.5 μM) wikipedia.org | Indirect activation through conversion to estrogens like estradiol. wikipedia.orgnih.gov |

Nuclear Receptor Interactions (Peroxisome Proliferator-Activated Receptor Alpha, Constitutive Androstane (B1237026) Receptor, Pregnane (B1235032) X Receptor)

DHEA has been shown to directly interact with several nuclear receptors, which are transcription factors that regulate gene expression. bioscientifica.combioscientifica.com It can act as a direct ligand for the peroxisome proliferator-activated receptor alpha (PPARα), although this effect is more established in rodents than in humans. wikipedia.orgnih.gov DHEA is also recognized as a ligand for the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.govmdpi.com These receptors play a significant role in the metabolism of foreign substances and endogenous compounds. nih.gov The activation of PPARα, CAR, and PXR by DHEA can influence the expression of genes involved in lipid metabolism and detoxification. nih.gov

| Nuclear Receptor | Role of DHEA | Potential Physiological Effects |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activator, potentially through a dephosphorylation mechanism involving PP2A. nih.gov | Regulation of lipid metabolism and inflammation. caldic.com |

| Constitutive Androstane Receptor (CAR) | Activator, potentially through a dephosphorylation mechanism involving PP2A. nih.gov | Regulation of drug and xenobiotic metabolism. mdpi.com |

| Pregnane X Receptor (PXR) | Ligand (in rodents, not humans). wikipedia.org | Regulation of drug and xenobiotic metabolism. mdpi.com |

Plasma Membrane Receptor Engagement (DHEA-Specific G-Protein-Coupled Receptor, G-Protein-Coupled Estrogen Receptor 1)

DHEA can trigger rapid, non-genomic responses by binding to receptors on the cell's surface. biosynth.comnih.gov A specific G-protein-coupled receptor (GPCR) that binds DHEA with high affinity has been identified in endothelial cells, leading to the activation of signaling pathways. bioscientifica.comcaldic.comnih.gov This receptor appears to be distinct from other steroid receptors. oup.com DHEA's binding to this receptor can stimulate endothelial nitric oxide synthase (eNOS) and increase nitric oxide production. nih.gov

Additionally, DHEA has been shown to activate the G-protein-coupled estrogen receptor 1 (GPER1). nih.gov This interaction can lead to the rapid activation of downstream signaling molecules, influencing processes like cell proliferation and survival. biosynth.com

| Plasma Membrane Receptor | DHEA Interaction | Downstream Signaling |

| DHEA-Specific G-Protein-Coupled Receptor | High-affinity binding and activation. bioscientifica.comcaldic.com | Activation of Gαi/o proteins and the ERK1/2 pathway. nih.govnih.gov |

| G-Protein-Coupled Estrogen Receptor 1 (GPER1) | Activation. nih.gov | Stimulation of miR-21 transcription in HepG2 cells. nih.gov |

Neuroreceptor Modulation (Aminobutyric-Acid-Type A, N-Methyl-D-Aspartate, Sigma-1 Receptors)

In the central nervous system, DHEA and DHEAS are known as neurosteroids and can directly modulate the activity of several neurotransmitter receptors. biosynth.combiosynth.com They act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which is the main inhibitory neurotransmitter receptor in the brain. wikipedia.orgoup.com This action reduces the inhibitory effect of GABA. oup.com

Conversely, DHEA(S) can act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, an excitatory receptor crucial for learning and memory. wikipedia.orgbiosynth.com DHEA is also an agonist of the sigma-1 receptor, which is involved in various cellular functions, including calcium signaling. wikipedia.orgbiosynth.com

| Neuroreceptor | Modulation by DHEA/DHEAS | Consequence of Modulation |

| GABA-A Receptor | Negative allosteric modulator. wikipedia.orgoup.com | Decreased inhibitory neurotransmission. oup.com |

| NMDA Receptor | Positive allosteric modulator. wikipedia.orgbiosynth.com | Enhanced excitatory neurotransmission and synaptic plasticity. bioscientifica.com |

| Sigma-1 Receptor | Agonist. wikipedia.orgbiosynth.com | Modulation of calcium signaling and brain plasticity. oup.com |

Neurotrophin Receptor Interactions (TrkA and p75NTR Receptors of Nerve Growth Factor)

Emerging research has revealed that DHEA directly interacts with neurotrophin receptors, specifically the TrkA and p75NTR receptors for nerve growth factor (NGF). plos.orgnih.govnih.gov DHEA has been shown to bind to these receptors with high affinity, initiating pro-survival signaling pathways. plos.orgcapes.gov.br The binding of DHEA to TrkA receptors can lead to the phosphorylation of kinases like Akt and ERK1/2, which are involved in promoting cell survival. plos.org This interaction suggests that DHEA may act as a neurotrophic factor, supporting neuronal health and protecting against apoptosis. nih.govoup.comoup.com

Non-Genomic and Rapid Signaling Mechanisms

Many of DHEA's effects happen too quickly to be explained by the slower process of gene transcription and are therefore termed non-genomic. biosynth.comoup.com These rapid actions are initiated at the cell membrane and involve the swift activation of intracellular signaling cascades. bioscientifica.comcaldic.com

These mechanisms include the activation of protein kinases such as mitogen-activated protein kinases (MAPKs), including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.comkarger.com For instance, in endothelial cells, DHEA rapidly activates eNOS through an ERK1/2 MAPK-dependent mechanism. oup.com In human coronary artery smooth muscle cells, DHEA's effects have been linked to the inhibition of the Akt/GSK-3β axis, an effect initiated at a plasma membrane GPCR. ahajournals.org These rapid signaling events, which can occur within minutes, underscore the complexity of DHEA's actions beyond its role as a precursor to sex steroids. bioscientifica.comspandidos-publications.com

Modulation of Ion Channel Activity (Voltage-Gated T-Type Calcium Channels)

This compound has been demonstrated to be an inhibitor of voltage-gated T-type calcium channels (T-channels). nih.govresearchgate.net These low-voltage activated channels are crucial for a variety of physiological processes, including hormone secretion, muscle contraction, and gene expression. frontiersin.orgmdpi.com

Research using whole-cell patch-clamp techniques has shown that DHEA can inhibit all three recombinant T-channel subtypes (Ca(V)3.1, Ca(V)3.2, and Ca(V)3.3) and native T-channels in cells like those from the pulmonary artery smooth muscle. nih.gov The inhibitory effect of DHEA is both concentration-dependent, with a half-maximal inhibitory concentration (IC50) between 2 and 7 μM, and voltage-dependent. nih.gov This inhibition leads to a significant shift in the steady-state inactivation curves toward more negative membrane potentials, which in turn reduces the "window" current and can suppress membrane potential oscillations driven by these channels. nih.gov

Interestingly, the mechanism of DHEA's inhibition of T-channels does not appear to involve the activation of nuclear androgen or estrogen receptors. nih.gov Instead, it implicates a pertussis toxin-sensitive G-protein (Gi protein) pathway. nih.gov This suggests a non-genomic, membrane-mediated mechanism of action. The modulation of T-channel activity by DHEA could be a key factor in its therapeutic effects in various physiological and pathophysiological conditions. nih.govnih.gov

Table 1: Effects of this compound on T-Type Calcium Channels

| Parameter | Observation | Significance | Citation(s) |

|---|---|---|---|

| Target Channels | Ca(V)3.1, Ca(V)3.2, Ca(V)3.3 | Broad-spectrum inhibition of T-type calcium channel subtypes. | nih.gov |

| Mechanism | Inhibition via a Gi protein-dependent pathway. | Suggests a non-genomic, membrane receptor-mediated action. | nih.gov |

| Effect | Shifts steady-state inactivation to hyperpolarized potentials. | Reduces window T-current and inhibits membrane potential oscillations. | nih.gov |

| Functional Outcome | Inhibition of KCl-induced contraction of pulmonary artery rings. | Potential role in vasorelaxation and cardiovascular regulation. | nih.gov |

Activation of Intracellular Signaling Cascades (MAPK, PP2A)

DHEA is known to activate several intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Phosphatase 2A (PP2A) pathways, which are critical for regulating cell growth, differentiation, and survival.

The MAPK pathway is a highly conserved signaling module that transmits signals from the cell surface to the nucleus. mdpi.com DHEA's influence on the MAPK pathway can be complex and cell-type specific. For instance, in human aortic smooth muscle cells, DHEA has been shown to inhibit MAPK activation induced by platelet-derived growth factor-BB (PDGF-BB). nih.gov This inhibitory effect is mediated by the overproduction of prostaglandin (B15479496) E2 (PGE2) and a subsequent increase in intracellular cyclic AMP (cAMP), which negatively regulates MAPK. nih.gov In contrast, in human osteoblasts, DHEA has been found to promote cell viability by activating the MAPK pathway, specifically through the phosphorylation of ERK1/2. nih.gov This activation indirectly inhibits osteoclastic resorption by increasing osteoprotegerin production by osteoblasts. nih.gov

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that generally counteracts the activity of kinases and is involved in the negative control of cell growth. genecards.org PP2A itself is composed of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. plos.orgamegroups.org The gene PPP2CA encodes the alpha isoform of the catalytic subunit of PP2A. genecards.orgamegroups.org While direct activation of PP2A by DHEA is not extensively detailed in the provided context, the interplay between phosphorylation (regulated by kinases like MAPK) and dephosphorylation (regulated by phosphatases like PP2A) is a fundamental cellular control mechanism. plos.org Given DHEA's role in modulating MAPK signaling, it is plausible that it also influences PP2A activity, either directly or indirectly, to maintain cellular homeostasis.

Modulation of Brain Microtubule-Associated Protein MAP2C

DHEA can directly influence neuronal plasticity through its interaction with microtubule-associated proteins (MAPs), specifically MAP2C. nih.govjneurosci.org Microtubules are essential components of the cytoskeleton, and MAPs play a crucial role in regulating their stability and dynamics. researchgate.net

Research has shown that DHEA specifically binds to the N-terminal region of the dendritic brain microtubule-associated protein MAP2C. nih.gov This binding occurs with a high association constant and a 1:1 molar ratio. nih.gov Interestingly, MAP2C shares sequence homologies with 17 beta-hydroxysteroid dehydrogenase 1, an enzyme involved in estrogen synthesis. nih.gov This structural similarity provides a basis for understanding the binding of DHEA to MAP2C, which involves specific hydrogen bonds that orient the steroid within a binding pocket. nih.gov

The binding of DHEA to MAP2C has functional consequences, as it has been reported to increase the length of dendrites expressing this protein. nih.gov This suggests that DHEA can directly impact neuronal morphology and plasticity, which is particularly relevant in the context of neurodevelopment and neurodegenerative diseases where changes in neuritic structure are observed. nih.govresearchgate.net

Antagonistic Actions of this compound

In addition to its direct activating effects, DHEA also exhibits antagonistic properties against certain cellular pathways, contributing to its diverse physiological roles.

Glucocorticoid Receptor Pathway Antagonism

DHEA has been suggested to act as a selective antagonist of the glucocorticoid receptor, thereby opposing some of the actions of glucocorticoids. endocrine-abstracts.orgnih.gov Glucocorticoids are involved in a wide range of physiological processes, including metabolism and immune response. endocrine-abstracts.org

Studies have shown that DHEA can inhibit the actions of glucocorticoids in specific cellular contexts. For example, in a human hepatoma cell line (HepG2), DHEA was able to repress the induction of a reporter gene by the glucocorticoid dexamethasone. endocrine-abstracts.org This suggests that DHEA can interfere with glucocorticoid-mediated gene expression related to processes like gluconeogenesis. endocrine-abstracts.org However, this antagonistic effect may be tissue-specific, as DHEA did not show the same opposition to glucocorticoid-induced apoptosis in human T lymphoblast cells. endocrine-abstracts.org Some studies suggest that the antiglucocorticoid effects of DHEA might be mediated through indirect genomic mechanisms, such as the regulation of the enzyme 11β-HSD1, which is essential for the synthesis of active glucocorticoids like cortisol. wikipedia.org Conversely, other research indicates that the inhibitory effect of DHEA on tumor necrosis factor (TNF) production is not reversed by the glucocorticoid receptor antagonist mifepristone (B1683876) (RU486), suggesting a glucocorticoid receptor-independent mechanism in that specific context. nih.gov

Neurotoxicity Mitigation (e.g., NMDA, GABA-A Mediated Neurotoxicity)

DHEA has demonstrated neuroprotective effects by mitigating neurotoxicity induced by excitatory neurotransmitters. nih.govjneurosci.org This is particularly relevant in the context of excitotoxicity, a process where excessive stimulation of neuronal receptors can lead to cell damage and death.

One of the key mechanisms of DHEA's neuroprotective action is its ability to reduce N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity. jneurosci.org NMDA receptors are a type of glutamate (B1630785) receptor that, when overactivated, can lead to a massive influx of calcium ions, triggering cytotoxic cascades. nih.govmdpi.com DHEA can decrease NMDA-induced calcium release through a fast-acting, non-genomic mechanism, thereby protecting neurons from excitotoxic damage. jneurosci.org

DHEA also interacts with the GABA-A receptor system. nih.gov GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the brain. While the direct mitigation of GABA-A mediated neurotoxicity by DHEA is less clear, the balance between excitatory (glutamate) and inhibitory (GABA) signaling is crucial for neuronal health. frontiersin.orgbiorxiv.orgfrontiersin.org By modulating both NMDA and GABA-A receptors, DHEA can contribute to maintaining this delicate balance and protecting against neuronal dysfunction. nih.gov

Table 2: Neuroprotective Actions of this compound

| Neurotoxic Mediator | Mechanism of DHEA Action | Outcome | Citation(s) |

|---|---|---|---|

| NMDA Receptor | Decreases NMDA-induced calcium release. | Mitigation of excitotoxicity. | jneurosci.org |

| GABA-A Receptor | Interacts with the receptor. | Contributes to the balance of excitatory/inhibitory neurotransmission. | nih.gov |

Transcriptional Regulation by this compound (e.g., PPP2CA, miR-21, CYP Genes)

DHEA can regulate gene expression through various mechanisms, influencing the transcription of genes involved in a wide array of cellular functions.

DHEA has been shown to regulate the expression of the PPP2CA gene, which encodes the catalytic subunit of protein phosphatase 2A. amegroups.orgxiahepublishing.com PP2A is a crucial regulator of cell growth and division, and alterations in its activity are associated with various diseases. genecards.org The regulation of PPP2CA by DHEA can have significant downstream effects on numerous signaling pathways controlled by PP2A.

Furthermore, DHEA can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a key role in post-transcriptional gene regulation. Specifically, DHEA has been found to increase the transcription of the primary transcript of miR-21 (pri-miR-21) and the expression of mature miR-21 in human hepatocellular carcinoma cells and primary human hepatocytes. nih.gov This effect is mediated through the activation of a G-protein-coupled estrogen receptor (GPER) signaling cascade. nih.gov

DHEA also influences the expression of cytochrome P450 (CYP) genes. For example, DHEA can suppress the expression of the CYP2C11 gene. nih.gov This regulation appears to be mediated through a specific negative regulatory region in the gene's promoter. nih.gov Interestingly, the mechanism of suppression by DHEA seems to be distinct from that of other classic peroxisome proliferators. nih.gov

Physiological Roles and Biological Activities of Dehydroandrosterone

Endocrine System Modulation by Dehydroandrosterone

This compound (DHEA) is a key player in the endocrine system, primarily functioning as a crucial precursor molecule and interacting with other significant hormones.

This compound is a natural steroid prohormone produced from cholesterol, primarily in the adrenal glands, but also in the gonads, brain, and skin. wikidoc.orgwikipedia.org It functions as a metabolic intermediate in the biosynthesis of more potent sex steroids, including both androgens and estrogens. wikidoc.orgwikipedia.orgdrugbank.com This conversion process, termed intracrinology, occurs in a variety of peripheral tissues, allowing these tissues to produce and regulate their own sex steroids according to local requirements. nih.govnih.gov

The transformation of DHEA into active hormones involves several enzymes. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) are responsible for converting DHEA into androgens like androstenedione (B190577) and testosterone (B1683101). mdpi.comnih.gov Subsequently, the enzyme aromatase can convert these androgens into estrogens, such as estrone (B1671321) and estradiol (B170435). mdpi.comnih.gov It is estimated that in men, 30% to 50% of total androgens are synthesized from adrenal precursors like DHEA. nih.gov In women, this peripheral synthesis is even more significant, accounting for approximately 75% of estrogens before menopause and 100% after menopause. nih.gov

The sulfated form of DHEA, this compound sulfate (B86663) (DHEA-S), is the most abundant steroid hormone in circulation and acts as a reservoir. wikipedia.orgnih.gov DHEA-S can be converted back to DHEA in various tissues by the enzyme steroid sulfatase, thus making DHEA available for conversion into active sex steroids. wikipedia.org

Table 1: Metabolic Conversion of this compound

| Precursor | Metabolite | Key Enzyme(s) |

|---|---|---|

| This compound (DHEA) | Androstenedione | 3β-hydroxysteroid dehydrogenase |

| Androstenedione | Testosterone | 17β-hydroxysteroid dehydrogenase |

| Testosterone | Estradiol | Aromatase |

| Androstenedione | Estrone | Aromatase |

This compound's physiological effects are also influenced by its interactions with other hormones. A notable relationship exists between DHEA and cortisol, an adrenal steroid hormone associated with stress. oup.com Some research suggests that DHEA may have anti-glucocorticoid effects, potentially counteracting some of the actions of cortisol. mdpi.comtandfonline.com Studies have shown that a higher cortisol-to-DHEA ratio is associated with increased distraction under working memory load. nih.gov Conversely, DHEA administration has been linked to a reduction in evening cortisol concentrations. nih.gov

The pineal hormone melatonin (B1676174), which regulates sleep-wake cycles, also interacts with DHEA. Some studies suggest that melatonin can stimulate the production and secretion of DHEA from the adrenal glands. nih.govroyalsocietypublishing.org This interaction is of interest due to the concurrent age-related decline of both hormones. nih.gov The relationship appears complex, with some theories proposing that melatonin reduces DHEA production during sleep to facilitate rest, while DHEA levels rise upon waking. anthropogeny.comjneurosci.org

Evidence for direct and significant interactions between DHEA and growth hormone is less established in the reviewed literature. However, like DHEA, growth hormone levels also decline with age.

Central Nervous System Function of this compound

Beyond its endocrine roles, this compound and its sulfate ester, DHEA-S, are classified as neurosteroids, indicating they are synthesized in the brain and possess significant functions within the central nervous system. wikipedia.org

A substantial body of research highlights the neuroprotective properties of DHEA and DHEA-S. mdpi.com These neurosteroids have been shown to protect neurons against various harmful stimuli and conditions, including excitotoxicity induced by glutamate (B1630785) agonists like N-methyl-D-aspartate (NMDA). pnas.orgfrontiersin.orgahajournals.org Studies have demonstrated that DHEA can reduce neuronal death in cell cultures and protect hippocampal neurons from toxicity. pnas.orgnih.gov

The mechanisms underlying this neuroprotection are multifaceted. DHEA may exert its effects by modulating signaling pathways such as the phosphatidyl-inositol 3-kinase (PI3K)/Akt and NF-κB pathways, which regulate apoptosis, or programmed cell death. mdpi.commdpi.com For instance, DHEA can increase the anti-apoptotic protein Bcl-2 and inhibit the activity of caspases, which are key enzymes in the apoptotic cascade. mdpi.commdpi.com Furthermore, DHEA has been found to interact directly with nerve growth factor (NGF) receptors, specifically TrkA and p75NTR, which are crucial for neuronal survival. plos.org This interaction can trigger pro-survival signaling pathways. plos.org

Table 2: Summary of Research on this compound and Neuroprotection

| Study Model | Key Finding | Proposed Mechanism |

|---|---|---|

| Mouse brain cell cultures | Increased neuronal survival and differentiation. nih.gov | Not specified |

| Rat hippocampal cultures | Protection against NMDA, AMPA, and kainic acid-induced neurotoxicity. pnas.org | Modulation of Ca2+ homeostasis or GABAergic systems. pnas.org |

| Sympathoadrenal PC12 cells | Protection from apoptosis. plos.org | Interaction with TrkA and p75NTR receptors, activating pro-survival signaling. plos.org |

This compound also plays a role in the formation of new neurons (neurogenesis) and the growth of neuronal processes (neurite growth). mdpi.commdpi.com Studies have shown that DHEA can stimulate neurogenesis in the hippocampus, a brain region critical for learning and memory. nih.govfrontiersin.org It not only increases the proliferation of new cells but also promotes their survival and differentiation into mature neurons. nih.govfrontiersin.org

DHEA and its sulfated form, DHEA-S, have been observed to promote the extension of neurites. pnas.org Interestingly, they may have differential effects: DHEA has been shown to selectively increase the length of axons, while DHEA-S appears to promote the growth of dendrites. pnas.orgirb.hr This suggests a role for these neurosteroids in shaping neuronal connectivity. The mechanisms for these effects may involve the modulation of neurotransmitter receptors, such as the NMDA receptor, and the stimulation of neurotrophin production, like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). mdpi.comnih.govnih.gov

The impact of this compound on cognitive function and learning is an area of active investigation, with findings being complex and sometimes contradictory. mdpi.comresearchgate.net Some animal studies have shown that DHEA and DHEA-S can enhance memory. researchgate.net In humans, some research suggests a positive correlation between DHEA-S levels and cognitive domains such as executive function, working memory, and verbal fluency. nih.govijmrhs.com For example, one study found that higher DHEA responses to cognitive tasks were related to enhanced working memory processing at an electrophysiological level. nih.gov

However, other studies have failed to find a significant beneficial effect of DHEA on cognitive function in healthy, non-demented older adults. cochrane.org Some research has even reported deleterious effects on visual memory after a stressor. cochrane.org The relationship between DHEA and cognition may be influenced by various factors, including age, sex, and the presence of stress hormones like cortisol. oup.comnih.gov The conflicting results indicate that the role of DHEA in human cognition is not yet fully understood and requires further high-quality, long-term research. cochrane.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 17α-hydroxypregnenolone |

| 17β-estradiol |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) |

| 5-androstene-3β,17β-diol (Androstenediol) |

| Androstenedione |

| Aromatase |

| Brain-derived neurotrophic factor (BDNF) |

| Cholesterol |

| Cortisol |

| This compound (DHEA) |

| This compound sulfate (DHEA-S) |

| Dihydrotestosterone (B1667394) (DHT) |

| Estradiol |

| Estrone |

| Growth Hormone |

| Melatonin |

| N-methyl-D-aspartate (NMDA) |

| Nerve growth factor (NGF) |

| Pregnenolone |

| Progesterone |

| Steroid sulfatase |

Immune System Modulation by this compound

This compound (DHEA) and its sulfated form, dehydroepiandrosterone (B1670201) sulfate (DHEAS), are the most abundant steroid hormones in humans and are known to possess significant immunomodulatory properties. mdpi.comscielo.brscielo.br The interplay between DHEA and the immune system is complex, with effects that can be either immunostimulatory or anti-inflammatory depending on the context. mdpi.com

This compound has been shown to modulate both the innate and adaptive immune responses. mdpi.com It can influence the production of various cytokines, which are key signaling molecules in the immune system. For instance, DHEA has been observed to enhance the production of Interleukin-2 (IL-2) and the cytotoxic effector function of human T cells. scielo.br It also appears to play a role in balancing the T-helper 1 (Th1) and T-helper 2 (Th2) responses, which are crucial for coordinating the immune system's reaction to different types of pathogens. mdpi.com Specifically, DHEA can increase the levels of cytokines associated with a Th1 response, such as IL-2 and interferon-gamma (IFN-γ). mdpi.com

In some contexts, DHEA has been shown to reduce the secretion of pro-inflammatory cytokines like IL-1, IL-6, and tumor necrosis factor-alpha (TNF-α). scielo.brnih.gov The effect of DHEA on cytokine secretion can be influenced by the specific conditions of the immune cells. scielo.br For example, in some experimental settings, higher concentrations of DHEA led to increased secretion of the anti-inflammatory cytokine IL-10. scielo.br

DHEA's immunomodulatory actions also extend to various immune cells. It has been shown to improve the plasma levels of monocytes and natural killer (NK) cells. frontiersin.org In women with Addison's disease, DHEA supplementation was associated with a reduction in circulating regulatory T cells and NK cells, alongside increased lymphoproliferation and levels of IFN-γ, IL-5, and IL-10. frontiersin.org

Table 1: Immunomodulatory Effects of this compound on Cytokines

| Cytokine | Effect of DHEA | Reference |

| Interleukin-2 (IL-2) | Enhances production | scielo.br |

| Interleukin-6 (IL-6) | Inhibits secretion | scielo.brnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits secretion | scielo.brnih.gov |

| Interferon-gamma (IFN-γ) | Increases levels | mdpi.com |

| Interleukin-10 (IL-10) | Increases secretion at higher concentrations | scielo.br |

| Interleukin-1 (IL-1) | Reduces secretion | scielo.br |

| Interleukin-5 (IL-5) | Increases levels in specific conditions | frontiersin.org |

This compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. nih.gov A key mechanism behind this effect is its ability to block the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govresearchgate.net By inhibiting NF-κB, DHEA can suppress the inflammatory cascade. researchgate.net

In studies with human neutrophils, DHEA treatment led to a decrease in the production of the pro-inflammatory chemokine IL-8. scielo.br This reduction in IL-8 was associated with decreased levels of phosphorylated NF-κB, further supporting the role of NF-κB inhibition in DHEA's anti-inflammatory effects. scielo.br Additionally, DHEA has been shown to suppress inflammation in various models, including those induced by lipopolysaccharide (LPS). nih.gov

The anti-inflammatory actions of DHEA are also linked to its ability to counteract the effects of glucocorticoids, which are stress hormones that can suppress the immune system. mdpi.com DHEA has been described as a natural antagonist to glucocorticoids, helping to maintain a balanced immune response. frontiersin.org

This compound has demonstrated antioxidant properties in various studies, which may contribute to its protective effects in the body. capes.gov.broup.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. capes.gov.br

DHEA has been shown to protect cells from oxidative stress-induced damage. capes.gov.br For example, it can protect hippocampal cells from toxicity induced by hydrogen peroxide (H2O2) and prevent lipid peroxidation. capes.gov.br The antioxidant effects of DHEA may be dose-dependent and tissue-specific. oncotarget.com

One of the proposed mechanisms for DHEA's antioxidant activity is its ability to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme that produces NADPH, which is required for ROS production by certain enzymes. mdpi.com By inhibiting G6PDH, DHEA can reduce the production of superoxide (B77818) anions. oncotarget.com Furthermore, DHEA has been found to up-regulate the expression of thioredoxin, an important antioxidant protein that helps protect cells from oxidative stress. oup.com In aged rats, DHEA treatment has been shown to reverse age-related changes in antioxidant parameters in the brain and heart. geneticsmr.org

Table 2: Antioxidant Mechanisms of this compound

| Mechanism | Effect | Reference |

| Inhibition of G6PDH | Reduces NADPH-dependent ROS production | mdpi.com |

| Up-regulation of Thioredoxin | Enhances cellular antioxidant defense | oup.com |

| Reduction of Lipid Peroxidation | Protects cell membranes from oxidative damage | capes.gov.br |

| Scavenging of Free Radicals | Neutralizes harmful reactive oxygen species | nih.gov |

Tissue-Specific Biological Activities of this compound

The biological effects of this compound can vary significantly depending on the organ or tissue, due to differences in its metabolism and the expression of steroid receptors. mdpi.com

The liver is a key site for the metabolism of DHEA. healthline.com Studies have shown that DHEA can have protective effects on the liver. For instance, in rats, DHEA administration was found to reduce liver damage induced by acetaminophen (B1664979) by upregulating SIRT1, a protein involved in cellular stress resistance. jpp.krakow.pl DHEA treatment preserved liver structure and reduced the levels of liver enzymes that are indicative of damage. jpp.krakow.pl

Regarding renal function, the effects of DHEA appear to be more complex. Some studies suggest that DHEA can have protective effects against oxidative stress in the kidneys. nih.gov In diabetic rabbits, DHEA pretreatment was shown to attenuate oxidative stress in the kidney cortex. nih.gov However, other research indicates that DHEA administration can increase blood urea (B33335) and serum creatinine (B1669602) levels, which may be signs of glomerular and renal tubule injuries. researchgate.net It has been suggested that DHEA might increase oxidative stress in the kidneys, leading to a reduction in the glomerular filtration rate. researchgate.net Therefore, the impact of DHEA on renal function may depend on the specific physiological or pathological context.

This compound is a precursor to sex hormones, including androgens and estrogens, and plays a role in reproductive function. scielo.brhealthline.com In women, DHEA is produced by the adrenal glands and the ovaries. ijrcog.orgneliti.com Within reproductive tissues, DHEA is converted to androgens like testosterone, which are important for follicular development. nih.gov

DHEA supplementation has been explored as a way to improve fertility outcomes in women with diminished ovarian reserve. ijrcog.orgrscbayarea.com The proposed mechanisms for this include promoting early follicle growth and reducing follicle atresia (the breakdown of ovarian follicles). rscbayarea.com This could lead to an increased number of eggs retrieved during in vitro fertilization (IVF) cycles. rscbayarea.com Some studies suggest that DHEA may also improve the quality of the follicular environment and reduce the rate of aneuploidy (abnormal number of chromosomes) in embryos. neliti.comrscbayarea.com

Furthermore, DHEA may enhance the decidualization of the endometrium, which is the process of preparing the uterine lining for embryo implantation. nih.gov By acting as a precursor to androgens within the endometrium, DHEA can support the development of a receptive uterine environment for pregnancy. nih.gov

Cutaneous and Hair Follicle Physiology

This compound (DHEA) and its sulfated ester, DHEAS, play a significant role in cutaneous and hair follicle physiology, acting as prohormones that are metabolized into more potent androgens and estrogens within the skin and its appendages. nih.gov The skin, particularly the pilosebaceous unit (the hair follicle and its associated sebaceous gland), is a key site for the peripheral metabolism of DHEA. ccjm.orgbioscmed.com

In the hair follicle, DHEA is converted to active androgens like testosterone and dihydrotestosterone (DHT), which are crucial for transforming small, light vellus hairs into larger, darker terminal hairs. nih.gov This process is mediated by enzymes such as 5-alpha reductase, which is present in the hair follicle. nih.gov The effects of androgens are mediated through androgen receptors located in the dermal papilla cells of the hair follicle. nih.govbioscmed.com However, the influence of DHEA on hair growth is complex and can be paradoxical. While its conversion to potent androgens stimulates hair growth in androgen-sensitive areas, elevated levels of DHEA itself may have inhibitory effects. ccjm.org Research suggests that DHEA can inhibit glucose-6-phosphate dehydrogenase (G-6-PDH), a vital enzyme in the pentose (B10789219) phosphate (B84403) pathway necessary for nucleic acid synthesis and cell growth. ccjm.org By interfering with this pathway, high follicular concentrations of DHEA could potentially disrupt hair growth. ccjm.org

Studies have shown that hair follicles metabolize DHEA differently than skin, forming significantly more androstenediol. ccjm.org This peripheral metabolism is crucial, especially in women, where adrenal androgens like DHEA are the primary source of androgenic activity. ccjm.org The integrity and function of the sebaceous gland are essential for hair follicle development, a process stimulated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov DHEA is considered essential for PPAR functions, and reduced levels of DHEA are associated with fibrotic conditions. nih.gov

The concentration of DHEA in hair can be measured and varies between individuals. In a study of 27 healthy subjects, DHEA concentrations in hair ranged from 1.2 to 6.7 pg/mg for males and 0.5 to 10.6 pg/mg for females. oup.com

Bone Metabolism (Osteoblast Differentiation, Osteoclastogenesis, Bone Mineral Density)

This compound is a key modulator of bone metabolism, with its age-related decline being linked to reduced bone mineral density (BMD). nih.govnih.gov It exerts its effects on bone through multiple mechanisms, influencing both bone formation by osteoblasts and bone resorption by osteoclasts. researchgate.netnih.gov

Osteoblast Differentiation and Proliferation DHEA promotes the differentiation and proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govresearchgate.net Its osteogenic effects are mediated through various signaling pathways. researchgate.net For instance, DHEA can activate the Wnt signaling pathway, which leads to the stabilization and nuclear accumulation of β-catenin. mdpi.com This, in turn, stimulates the transcription of genes that drive osteoblast differentiation, such as RUNX2 and OSX, ultimately enhancing mineralization and bone formation. mdpi.com Furthermore, DHEA can be converted locally within bone tissue to estrogens and androgens, which themselves have well-established roles in promoting osteoblast function and survival. researchgate.netfrontiersin.org In postmenopausal women, the loss of estrogen leads to decreased bone formation. frontiersin.org

Osteoclastogenesis DHEA plays an inhibitory role in osteoclastogenesis, the process of osteoclast formation. nih.govresearchgate.net A primary mechanism for this is its ability to regulate the balance between Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). nih.gov The RANKL/OPG ratio is a critical determinant of bone resorption; a higher ratio favors osteoclast activity. nih.gov Studies using human osteoblastic cell lines have shown that DHEA treatment can influence the expression of OPG, which acts as a decoy receptor for RANKL, thereby preventing it from binding to its receptor on osteoclast precursors and inhibiting their differentiation and activity. nih.gov By modulating the RANKL/OPG axis, DHEA helps to suppress bone resorption. mdpi.com

Bone Mineral Density The net effect of DHEA's actions on osteoblasts and osteoclasts is the preservation or improvement of bone mineral density. In animal models, such as ovariectomized rats (a model for postmenopausal osteoporosis), DHEA has been shown to enhance trabecular bone volume and stimulate osteoblast proliferation. nih.govresearchgate.net In studies involving elderly individuals with low androgen levels, DHEA has been associated with increases in BMD. nih.govresearchgate.net These effects can be site-specific, with improvements noted particularly in the ultra-distal radius in women and the femoral neck in men. nih.govresearchgate.net

Cardiovascular Tissue Responses

This compound and its sulfate (DHEA-S) exert a variety of effects on cardiovascular tissues, although their precise role in cardiovascular health remains an area of active investigation. caldic.com The cardiovascular effects are believed to stem from both direct actions and its peripheral conversion into estrogens and testosterone in target tissues. nih.gov

In vitro and animal studies have pointed towards several cardioprotective properties of DHEA. nih.gov It has been shown to promote favorable endothelial function, partly by stimulating the release of nitric oxide (NO) from vascular endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). caldic.comahajournals.org This can lead to vasorelaxation. caldic.com Studies on isolated rat tail artery strips demonstrated that DHEAS produced significant, dose-dependent relaxation in vessels pre-contracted with various stimuli. ahajournals.org This effect is thought to be mediated by the modulation of intracellular calcium metabolism, as DHEAS was found to inhibit elevations of cytosolic free calcium in vascular smooth muscle cells. ahajournals.org

DHEA may also influence vascular remodeling. caldic.com In response to injury, vascular smooth muscle cells can proliferate, contributing to remodeling. caldic.com DHEA has been found to reverse vascular remodeling after carotid injury in vivo, potentially through the inhibition of the Akt/GSK3-β/NFAT signaling axis. caldic.com Furthermore, in cultured rat cardiocytes, DHEA exhibited an antihypertrophic effect, inhibiting the gene expression of B-type natriuretic peptide (BNP), a marker for cardiac hypertrophy, that was upregulated by endothelin-1. unesp.br

Epidemiological studies have explored the link between circulating DHEA-S levels and cardiovascular disease, yielding some mixed results. nih.gov However, some research indicates that lower levels of endogenous DHEA-S are associated with an increased risk for heart failure hospitalization and mortality in older adults. nih.gov The human heart itself may be a site of DHEA synthesis, as the gene for CYP17, a key enzyme for DHEA production, has been identified in left ventricular tissues. unesp.br

Musculoskeletal Function and Sarcopenia

Sarcopenia, the age-related progressive loss of skeletal muscle mass and strength, is a multifactorial geriatric syndrome. mdpi.com The decline in anabolic hormones, including DHEA, is considered a contributing factor to its development. mdpi.comtandfonline.comnih.gov The musculoskeletal system, encompassing bone and muscle, undergoes degeneration with age, leading to conditions like osteoporosis and sarcopenia, and changes in DHEA levels are associated with these processes. nih.gov

Skeletal muscle is a target tissue for DHEA, capable of converting it into active androgens and estrogens. mdpi.com These hormones, along with the potential for DHEA to stimulate insulin-like growth factor-1 (IGF-1), are important for muscle growth, recovery, and the maintenance of adult muscle through satellite cell activation. mdpi.com

Observational studies have linked DHEA levels to muscle parameters. An analysis from the InCHIANTI study, involving a representative sample of men, found that in those aged 60-79 years, circulating DHEAS was an independent correlate of both muscle strength and calf muscle area. nih.gov This suggests a potential role for the age-related decline in DHEA in the development of sarcopenia. nih.gov The pathophysiology of sarcopenia involves an imbalance between muscle protein synthesis and breakdown, with aging leading to a net loss of muscle. nih.gov

In animal studies, DHEA has shown effects on body and muscle composition. In old, high-fat-diet-fed rats, DHEA administration led to a selective loss of mass from body fat while resulting in an increased content of body protein. nih.gov The gastrocnemius muscles in these rats were smaller, which was a result of fat reduction within the muscle, not a reduction in muscle protein. nih.gov

Gastrointestinal Tract Physiology

The gastrointestinal (GI) tract is a site of DHEA metabolism and action, suggesting a role for this steroid in digestive physiology. nih.govuniba.sk The primary function of the GI tract is the digestion and absorption of nutrients, water, and electrolytes. mhmedical.com

Research has demonstrated the presence and activity of Dehydroepiandrosterone sulfotransferase (DHEA-ST) in human gastric mucosa. uniba.sk This enzyme is responsible for the sulfation of DHEA to form DHEAS. uniba.sk Immunoblotting and mRNA analysis have localized DHEA-ST specifically to the parietal cells of the gastric glands. uniba.sk Parietal cells are primarily known for secreting hydrochloric acid and intrinsic factor. The localization of DHEA-ST in these cells suggests that the sulfation of DHEA within the stomach is correlated with mucosal function, potentially playing a role in detoxification of exogenous substances or other local processes. uniba.sk Furthermore, the gene for CYP17, an enzyme critical for the synthesis of DHEA, has been found in the stomach, indicating a potential for local DHEA production. unesp.br

Beyond its metabolism in the gastric mucosa, DHEA may also influence digestive efficiency. A study in old rats fed a high-fat diet found that DHEA supplementation had a direct effect at the digestive level. nih.gov The results showed a short-term reduction in the apparent digestibility of dietary protein in the DHEA-treated group. nih.gov This effect on protein handling at the digestive level may be related to the broader anti-obesity properties of DHEA observed in the study. nih.gov

Clinical Significance and Disease Associations of Dehydroandrosterone

Dehydroandrosterone in Age-Related Physiological Changes and Disorders

The decline in DHEA and its sulfated form, this compound sulfate (B86663) (DHEAS), is a well-documented aspect of the aging endocrine system. oup.commdpi.com This reduction is hypothesized to contribute to the deterioration of metabolic and physical functions. mdpi.com Low levels of DHEA and DHEAS are linked with several conditions common in the elderly, including immunosenescence, osteoporosis, and a decline in feelings of well-being. nih.gov

Research indicates that lower DHEA levels are associated with increased frailty, immune dysfunction, and a higher risk of mortality from cardiovascular disease. mdpi.comnih.gov Men and women with DHEA levels below the expected norms for their age report a significantly higher number of chronic health conditions. wisc.edu The balance between cortisol and DHEA, often expressed as the cortisol-to-DHEA ratio, is considered a key marker of the body's stress response system. An elevated ratio, often due to falling DHEA levels, is linked to negative outcomes such as increased frailty and the progression of age-related diseases. mdpi.com

While the theory that DHEA supplementation could counteract the effects of aging by improving well-being, cognitive function, and body composition is compelling, research has yet to definitively prove this. mayoclinic.org Some studies have suggested potential benefits, such as improved skin hydration and firmness in older adults, but more extensive research is needed to confirm these effects. mayoclinic.org

Metabolic Syndrome and Associated Conditions

Low levels of DHEA have been epidemiologically linked to several components of metabolic syndrome, including obesity, type 2 diabetes, and cardiovascular disease. mdpi.comnih.gov

The relationship between DHEA and obesity is complex and, at times, contradictory across studies. Several studies suggest an inverse relationship, where elevated DHEA levels are associated with a reduced prevalence of obesity and less abdominal fat. mdpi.comnih.gov Conversely, low DHEA levels have been correlated with increased adiposity. mdpi.com In some animal studies, DHEA administration has been shown to reduce weight gain. mdpi.comendocrinolrespract.org

Mechanistically, DHEA is thought to influence obesity by inhibiting the proliferation and differentiation of fat cells (adipocytes), stimulating the breakdown of triglycerides, and enhancing glucose uptake. mdpi.com However, other studies have reported conflicting results. For instance, one study on postmenopausal women found that higher DHEA and DHEAS levels were associated with weight gain and central obesity. endocrinolrespract.org Another study in children found a positive association between obesity and DHEAS concentrations. lshtm.ac.uk These discrepancies may be due to differences in age, sex, and the specific populations studied. nih.gov

Low levels of DHEA and DHEAS have been observed in individuals with conditions characterized by insulin (B600854) resistance, such as untreated type 2 diabetes mellitus. e-dmj.org Some research suggests that DHEA may have beneficial effects on diabetes by enhancing insulin sensitivity and increasing insulin secretion. ijmrhs.comnih.gov Animal studies have shown that DHEA can improve glucose metabolism and reduce liver gluconeogenesis. nih.gov

A study on men with type 2 diabetes found significantly lower DHEA levels compared to non-diabetic controls, and these lower levels were associated with poorer glycemic control. researchgate.netijmrhs.com Another cross-sectional study involving 1,927 patients with type 2 diabetes found that lower serum DHEA levels were significantly associated with an increased risk of diabetic dyslipidemia in men. frontiersin.org However, the evidence is not entirely consistent. A meta-analysis of studies in elderly men and women concluded that DHEA supplementation had no effect on blood glucose levels. nih.gov Furthermore, a study in a Korean population did not find consistent associations between DHEA/DHEAS and various parameters of insulin resistance, except in men under 50. e-dmj.org

Epidemiological evidence has suggested a link between low DHEA or DHEAS levels and an increased risk of death from cardiovascular disease. nih.gov Atherosclerosis, a key underlying process of cardiovascular disease, is characterized by proliferation, a process that DHEA has been shown to inhibit. nih.gov

Several studies support a protective role for DHEA in cardiovascular health. In an animal model using rabbits, administration of DHEA resulted in a nearly 50% reduction in the size of atherosclerotic plaques. nih.gov In humans, lower plasma DHEAS levels have been found in individuals with significant coronary artery stenosis and are inversely associated with the extent of coronary atherosclerosis. nih.gov Some prospective studies in men have also suggested that higher DHEAS levels are associated with a reduced risk of coronary heart disease mortality. capes.gov.br

However, the findings are not unanimous. nih.govcapes.gov.br Some prospective studies have found no significant relationship between DHEA(S) levels and cardiovascular events. cas.cz The Rancho Bernardo Study, for example, found no significant association between DHEAS levels and cardiovascular mortality in women. capes.gov.br These inconsistencies may be influenced by factors like different study endpoints (e.g., disease incidence versus mortality) and confounding variables such as cigarette smoking, which can increase both cardiovascular risk and DHEAS levels. capes.gov.br

Table 1: Summary of Research Findings on DHEA and Metabolic Conditions

| Condition | Study Type | Key Findings | Citations |

|---|---|---|---|

| Obesity | Human Epidemiological | Elevated DHEA levels associated with reduced prevalence of obesity and abdominal fat. | mdpi.comnih.gov |

| Animal Study | DHEA administration reduced weight gain in obese rat models. | mdpi.com | |

| Human Study (Postmenopausal Women) | Positive correlation found between DHEA/DHEAS levels and BMI/central obesity. | endocrinolrespract.org | |

| Type 2 Diabetes | Human Cross-Sectional | Lower DHEA levels observed in men with type 2 diabetes, associated with poorer glycemic control. | researchgate.netijmrhs.com |

| Human Cross-Sectional | Low serum DHEA levels significantly associated with dyslipidemia risk in men with T2DM. | frontiersin.org | |

| Meta-Analysis (Elderly) | DHEA supplementation showed no effects on blood glucose levels. | nih.gov | |

| Atherosclerosis/CVD | Animal Study (Rabbits) | DHEA administration reduced atherosclerotic plaque size by almost 50%. | nih.gov |

| Human Study (Coronary Angiography) | Low plasma DHEAS levels were inversely associated with the extent of coronary atherosclerosis. | nih.gov | |

| Human Prospective Study | Findings on the link between DHEAS levels and cardiovascular mortality are conflicting. | capes.gov.brcas.cz |

Neurological and Neuropsychiatric Disorders

DHEA and its sulfate, DHEAS, are classified as neurosteroids, meaning they are also synthesized in the brain and are involved in crucial brain functions. nih.govnih.gov They play a role in neuronal plasticity, survival, cognition, and behavior, suggesting a potential involvement in various neurodegenerative disorders. nih.govresearchgate.net

The potential connection between DHEA and Alzheimer's disease (AD) has been an area of active investigation, though with mixed results. nih.govingentaconnect.com Preclinical studies, both in vitro and in animal models, generally support the involvement of DHEA and DHEAS in the pathophysiology of AD. nih.govingentaconnect.com These neurosteroids are thought to have neuroprotective properties. researchgate.net For instance, research suggests DHEAS may protect against the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com One study showed that DHEAS could hamper the decrease in neuronal viability caused by toxic Aβ oligomers. mdpi.com

Furthermore, an alternative pathway for DHEA synthesis in the brain, mediated by oxidative stress, has been identified. nih.gov This is relevant as increased oxidative stress is a known factor in the AD brain. nih.gov Evidence suggests that in the AD brain, DHEA is formed via this oxidative stress-mediated pathway. nih.gov